2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione
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Overview
Description
The compound with the identifier “2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione” is a complex organic molecule with the molecular formula C132H108F18N6O6P9Re3. It is a highly specialized compound used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, alkylation, and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that can handle the complexity of the compound. This often involves the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization. The production process is optimized to minimize waste and maximize efficiency, ensuring a consistent supply of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used under controlled conditions, often in the presence of catalysts like palladium or platinum.
Substitution: Halogenation reactions use reagents like chlorine, bromine, or iodine, while alkylation reactions involve alkyl halides or alkyl sulfonates. These reactions are usually performed in organic solvents at specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions produce reduced forms with fewer oxygen atoms. Substitution reactions result in the formation of new compounds with different substituents.
Scientific Research Applications
2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard for analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In biological research, this compound is used to study enzyme kinetics, protein-ligand interactions, and cellular signaling pathways.
Industry: this compound is used in the development of advanced materials, including polymers, coatings, and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes, ultimately resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione include other complex organic molecules with similar structural features and chemical properties. Examples include:
CID 2244 (aspirin): A widely used analgesic and anti-inflammatory agent.
CID 5161 (salicylsalicylic acid): A derivative of salicylic acid with anti-inflammatory properties.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar therapeutic effects.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of multiple functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with a wide range of molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWWHOXOVPIGFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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